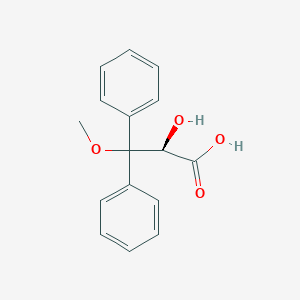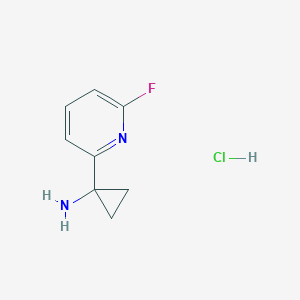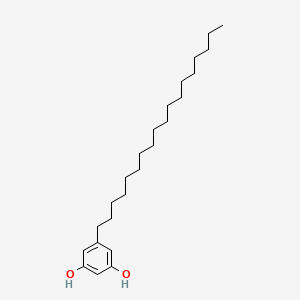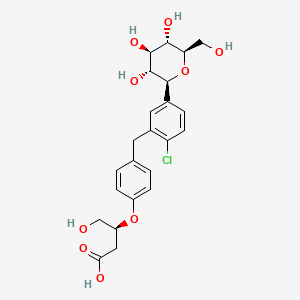
4-Imidazol-1-yl-2,2-diphenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazol-1-yl-2,2-diphenylbutanamide is a chemical compound with the molecular formula C20H21N3O. It is known for its potential therapeutic applications, particularly in the treatment of urinary incontinence. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is common in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves several steps. One common method starts with the preparation of 4-amino-2,2-diphenylbutanamide, which is then reacted with an imidazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane (CH2Cl2) and catalysts like methanesulfonic acid. The process may also include steps like hydrogenation using Pearlman’s catalyst to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) is common to ensure the purity and structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Imidazol-1-yl-2,2-diphenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the imidazole ring, potentially leading to the formation of imidazolidine dione derivatives.
Reduction: Hydrogenation reactions can be used to reduce specific functional groups within the molecule.
Substitution: The imidazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include imidazolidine dione derivatives and various substituted imidazole compounds .
Aplicaciones Científicas De Investigación
4-Imidazol-1-yl-2,2-diphenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-Imidazol-1-yl-2,2-diphenylbutanamide involves its interaction with muscarinic receptors. The compound exhibits antimuscarinic activity, which helps in the treatment of urinary incontinence by reducing bladder contractions. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine binding .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide:
Imidafenacin: Another imidazole derivative with antimuscarinic activity, used in the treatment of overactive bladder.
Uniqueness
4-Imidazol-1-yl-2,2-diphenylbutanamide is unique due to its specific structural features and its potential for selective receptor binding, which makes it a promising candidate for therapeutic applications in urinary incontinence .
Propiedades
Fórmula molecular |
C19H19N3O |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-2,2-diphenylbutanamide |
InChI |
InChI=1S/C19H19N3O/c20-18(23)19(16-7-3-1-4-8-16,17-9-5-2-6-10-17)11-13-22-14-12-21-15-22/h1-10,12,14-15H,11,13H2,(H2,20,23) |
Clave InChI |
NONWQRRLZPDXTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCN2C=CN=C2)(C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)


![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)

![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)
![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)
